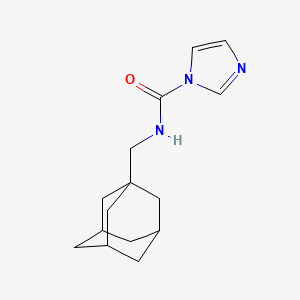
2-cyclopentyl-N-(3,4-dihydro-2H-chromen-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-(3,4-dihydro-2H-chromen-4-yl)acetamide is a chemical compound that belongs to the class of N-acyl amino acid derivatives. It is commonly referred to as CPCA and has been widely used in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-cyclopentyl-N-(3,4-dihydro-2H-chromen-4-yl)acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system.
Biochemical and Physiological Effects:
2-cyclopentyl-N-(3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to increase the binding affinity of GABA-A receptors for GABA, leading to increased inhibitory neurotransmission. This results in the suppression of neuronal activity and the reduction of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-cyclopentyl-N-(3,4-dihydro-2H-chromen-4-yl)acetamide in lab experiments is its potential as a therapeutic agent for various neurological disorders. Additionally, it has a relatively low toxicity profile and can be easily synthesized in the laboratory. However, one of the limitations of using this compound is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of 2-cyclopentyl-N-(3,4-dihydro-2H-chromen-4-yl)acetamide. One potential area of research is the investigation of its potential use in the treatment of anxiety disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use. Finally, the development of more potent and selective analogs of 2-cyclopentyl-N-(3,4-dihydro-2H-chromen-4-yl)acetamide may lead to the discovery of novel therapeutic agents for various neurological disorders.
Méthodes De Synthèse
The synthesis of 2-cyclopentyl-N-(3,4-dihydro-2H-chromen-4-yl)acetamide is a multistep process that involves the condensation of cyclopentylamine and 4-hydroxycoumarin in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain the final compound.
Applications De Recherche Scientifique
2-cyclopentyl-N-(3,4-dihydro-2H-chromen-4-yl)acetamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit analgesic, anti-inflammatory, and anticonvulsant activities in animal models. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-cyclopentyl-N-(3,4-dihydro-2H-chromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(11-12-5-1-2-6-12)17-14-9-10-19-15-8-4-3-7-13(14)15/h3-4,7-8,12,14H,1-2,5-6,9-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATHNYBUBYLROO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7454864.png)
![N'-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethyl-1-phenylethane-1,2-diamine;oxalic acid](/img/structure/B7454871.png)

![N-[4-methoxy-3-(4-methoxyphenyl)phenyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7454889.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B7454890.png)
![2-(2',5'-dioxospiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,4'-imidazolidine]-1'-yl)-N-methyl-N-propan-2-ylacetamide](/img/structure/B7454903.png)


![4-[2-[3-(4-Fluorophenyl)-5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,2,4-triazol-4-yl]ethyl]morpholine](/img/structure/B7454948.png)

![spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one](/img/structure/B7454960.png)

